Acetyl-(D-Lys2,Sar3)-Melanotropin-Potentiating Factor
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetyl-(D-Lys2,Sar3)-Melanotropin-Potentiating Factor is a synthetic peptide known for its neurotrophic properties. It is a metabolically stable analog of Melanotropin-Potentiating Factor, designed to enhance the activity of melanotropins, which are peptides involved in various physiological processes, including pigmentation and anti-inflammatory responses .
Mechanism of Action
Target of Action
It is known as a neurotrophic peptide, suggesting that it may interact with neurons or neural pathways .
Mode of Action
As a neurotrophic peptide, it likely interacts with neural cells or pathways to exert its effects .
Biochemical Pathways
The compound has been shown to reduce parkinsonian-like behaviour in rats with unilateral lesions of their nigro-striatal pathways
Pharmacokinetics
It is described as a metabolically stable analog of melanotropin-potentiating factor , which suggests that it may have favorable pharmacokinetic properties.
Result of Action
The compound has been shown to reduce parkinsonian-like behaviour in rats with unilateral lesions of their nigro-striatal pathways . This suggests that it may have potential therapeutic effects in conditions like Parkinson’s disease.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetyl-(D-Lys2,Sar3)-Melanotropin-Potentiating Factor typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Protected amino acids are coupled to the resin-bound peptide chain using coupling reagents such as N,N’-Diisopropylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Acetyl-(D-Lys2,Sar3)-Melanotropin-Potentiating Factor can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide or iodine.
Reduction: Reduction reactions can be carried out using reducing agents such as dithiothreitol (DTT).
Substitution: Amino acid residues in the peptide can be substituted using site-directed mutagenesis techniques.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in aqueous solution.
Reduction: Dithiothreitol in buffered aqueous solution.
Substitution: Site-directed mutagenesis using polymerase chain reaction (PCR) techniques.
Major Products:
Oxidation: Oxidized peptide with modified side chains.
Reduction: Reduced peptide with intact disulfide bonds.
Substitution: Peptide variants with substituted amino acid residues.
Scientific Research Applications
Acetyl-(D-Lys2,Sar3)-Melanotropin-Potentiating Factor has several scientific research applications:
Neurotrophic Effects: It has been shown to promote central nervous system regeneration and reduce parkinsonian-like behavior in animal models.
Anti-inflammatory Properties: The peptide exhibits anti-inflammatory effects, making it a potential candidate for treating inflammatory diseases.
Pigmentation Studies: It enhances the activity of melanotropins, which are involved in pigmentation processes.
Drug Development: The peptide is used in the development of new therapeutic agents targeting neurodegenerative and inflammatory diseases.
Comparison with Similar Compounds
Melanotropin-Potentiating Factor: The parent compound from which Acetyl-(D-Lys2,Sar3)-Melanotropin-Potentiating Factor is derived.
Acetyl-(D-Lys2)-Melanotropin-Potentiating Factor: A similar peptide with a different amino acid substitution.
Acetyl-(Sar3)-Melanotropin-Potentiating Factor: Another analog with a different substitution pattern.
Uniqueness: this compound is unique due to its dual substitutions at the second and third positions, which confer enhanced metabolic stability and increased potency compared to its parent compound and other analogs .
Biological Activity
Acetyl-(D-Lys2,Sar3)-Melanotropin-Potentiating Factor (Ac-[D-Lys2,Sar3]-MPF) is a synthetic peptide that has garnered attention in biomedical research due to its potential therapeutic applications, particularly in neuroprotection and behavior modulation. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Ac-[D-Lys2,Sar3]-MPF is a modified version of melanotropin, featuring specific amino acid substitutions that enhance its biological properties. The structural modifications include:
- D-Lysine at position 2 : This substitution enhances receptor binding affinity.
- Sarcosine (Sar) at position 3 : Sarcosine is known to influence the peptide's stability and bioactivity.
The molecular formula and weight of Ac-[D-Lys2,Sar3]-MPF are not explicitly detailed in the available literature, but it generally retains the core structure of melanotropin with modifications conducive to enhanced activity.
The biological activity of Ac-[D-Lys2,Sar3]-MPF primarily involves its interaction with melanocortin receptors (MCRs), particularly the MC4R subtype. These receptors are involved in various physiological processes, including:
- Regulation of energy homeostasis
- Modulation of inflammatory responses
- Influencing neuroprotective pathways
Research indicates that Ac-[D-Lys2,Sar3]-MPF may exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal tissues. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Parkinson's disease.
Neuroprotective Effects
A significant study demonstrated that Ac-[D-Lys2,Sar3]-MPF reduced parkinsonian-like behaviors in rats with unilateral lesions. This suggests a potential role in mitigating symptoms associated with dopaminergic neuron degeneration. The study highlighted:
- Reduction in motor deficits : Rats treated with Ac-[D-Lys2,Sar3]-MPF exhibited improved motor coordination compared to control groups.
- Decrease in neuroinflammation : Histological analyses showed reduced microglial activation in treated animals, indicating lower levels of neuroinflammatory responses.
Table 1: Summary of Biological Effects
Study Focus | Observations | Reference |
---|---|---|
Motor Coordination | Improved performance in motor tasks | |
Neuroinflammation | Reduced microglial activation | |
Behavioral Changes | Alleviation of parkinsonian-like behaviors |
Case Studies
- Parkinsonian Models : In a controlled study involving rat models, administration of Ac-[D-Lys2,Sar3]-MPF led to significant improvements in motor function over a period of four weeks. The study utilized behavioral tests such as the rotarod test and open field test to assess locomotor activity.
- Inflammation Studies : Another investigation focused on the anti-inflammatory properties of Ac-[D-Lys2,Sar3]-MPF. The peptide was shown to downregulate pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in neuronal cultures exposed to inflammatory stimuli, suggesting its potential as a therapeutic agent for neuroinflammatory conditions.
Properties
IUPAC Name |
(2S)-2-[[2-[[(2R)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-6-aminohexanoyl]-methylamino]acetyl]amino]pentanedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40N6O8/c1-14(29)25-15(7-3-5-11-23)20(33)27-16(8-4-6-12-24)21(34)28(2)13-18(30)26-17(22(35)36)9-10-19(31)32/h15-17H,3-13,23-24H2,1-2H3,(H,25,29)(H,26,30)(H,27,33)(H,31,32)(H,35,36)/t15-,16+,17-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWNIYYJLZLOIR-BBWFWOEESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N(C)CC(=O)NC(CCC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CCCCN)C(=O)N[C@H](CCCCN)C(=O)N(C)CC(=O)N[C@@H](CCC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40N6O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.